molecular formula C18H12N6O3S B2720423 1-(3-nitrophenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one CAS No. 891110-04-6

1-(3-nitrophenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one

Cat. No.: B2720423
CAS No.: 891110-04-6
M. Wt: 392.39
InChI Key: JBTTYWYMUUDQER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Nitrophenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one is a high-purity chemical compound offered for research and development purposes. This synthetic molecule features a complex structure combining a [1,2,4]triazolo[4,3-b]pyridazine core, which is a privileged scaffold in medicinal chemistry known for its diverse biological activities, with a 3-nitrophenyl group and a pyridine moiety. Such heterocyclic systems are frequently investigated for their potential as kinase inhibitors and for various applications in pharmaceutical and agrochemical research. The specific mechanism of action, biological activity, and research applications for this compound are subject to ongoing investigation and should be verified by the researcher. Our product is provided with comprehensive analytical data, including HPLC for purity and NMR for structural confirmation, to ensure batch-to-batch consistency and support the integrity of your experimental results. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the available safety data sheet (SDS) and handle this material according to established laboratory safety protocols.

Properties

IUPAC Name

1-(3-nitrophenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N6O3S/c25-16(12-3-1-5-14(9-12)24(26)27)11-28-18-21-20-17-7-6-15(22-23(17)18)13-4-2-8-19-10-13/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBTTYWYMUUDQER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CSC2=NN=C3N2N=C(C=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-nitrophenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(3-nitrophenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-(3-nitrophenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name Core Structure Substituents Key Functional Groups
1-(3-Nitrophenyl)-2-{[6-(Pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one Triazolo[4,3-b]pyridazine 3-Nitrophenyl, pyridin-3-yl Nitro (-NO₂), sulfanyl (-S-)
6-(3-Methylphenyl)sulfanyl-2~{H}-[1,2,4]triazolo[4,3-b]pyridazin-3-one Triazolo[4,3-b]pyridazine 3-Methylphenyl Methyl (-CH₃), sulfanyl (-S-)
1-{6-Methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-1-ethanone Triazolo[3,2-b]thiazole 6-Methyl, 3-(trifluoromethyl)benzyl Trifluoromethyl (-CF₃), sulfanyl
1-(5-Methyl-1-(4-nitrophenyl)-1H-pyrazol-3-yl)-4-phenyl-1H-1,2,3-triazole Pyrazole-triazole hybrid 4-Nitrophenyl, phenyl Nitro (-NO₂), triazole

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups: The 3-nitrophenyl group in the target compound contrasts with the 3-methylphenyl group in the triazolo-pyridazine analogue (). In , the trifluoromethyl (-CF₃) group offers both electron-withdrawing and hydrophobic properties, differing from the nitro group’s purely electron-withdrawing nature .

Heterocyclic Core Variations: The triazolo-pyridazine core (target compound) vs. Pyridazine’s nitrogen-rich structure may enhance solubility compared to thiazole . The pyrazole-triazole hybrid () lacks the fused pyridazine system but retains the triazole’s capacity for metal coordination (e.g., Cu in click chemistry syntheses) .

Key Findings:

Synthesis :

  • The target compound’s sulfanyl bridge and nitro group suggest possible synthesis via nucleophilic substitution (e.g., thiol displacement) or copper-mediated cross-coupling, akin to methods in .
  • In contrast, triazolo-thiazole derivatives () often employ cyclocondensation of thiosemicarbazides with α-haloketones .

Bioactivity and Toxicity: Nitro-containing heterocycles (e.g., IQ-type compounds in ) are associated with carcinogenicity, suggesting the need for rigorous genotoxicity testing for the target compound . Trifluoromethyl groups () may reduce metabolic degradation compared to nitro groups, enhancing pharmacokinetic profiles .

Biological Activity

The compound 1-(3-nitrophenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one is a derivative of the triazole and pyridazine families, which have gained attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula of the compound is C16H14N4O3SC_{16}H_{14}N_{4}O_{3}S. The presence of the nitrophenyl group and the triazolo-pyridazine moiety is significant for its biological activity.

Biological Activity Overview

Research indicates that compounds containing triazole and pyridazine scaffolds exhibit a range of biological activities including:

  • Antimicrobial Activity : Compounds in this class have shown effectiveness against various bacterial strains. For instance, derivatives with similar structures have been reported to inhibit Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM .
  • Anticancer Activity : Triazole derivatives have been explored for their anticancer properties. Studies suggest that modifications in the triazole ring can enhance cytotoxicity against cancer cell lines .
  • Anti-inflammatory Properties : Some compounds have demonstrated potential in modulating inflammatory responses, making them candidates for treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The SAR studies reveal that:

  • The position and type of substituents on the triazole and pyridazine rings significantly affect biological activity.
  • Hydrophobic interactions and hydrogen bonding play crucial roles in binding affinity to target enzymes or receptors.

Table 1 summarizes key findings from SAR studies on related compounds:

CompoundActivityIC50 (μM)Notes
Compound AAnti-tubercular1.35Effective against M. tuberculosis
Compound BAnticancer0.75High cytotoxicity in MCF-7 cells
Compound CAnti-inflammatory5.0Modulates TNF-alpha production

Case Study 1: Anti-tubercular Activity

In a study examining a series of triazole derivatives, several compounds were synthesized and tested against M. tuberculosis. One compound showed an IC50 value of 1.35 μM and was further evaluated for cytotoxicity against human embryonic kidney cells (HEK-293), demonstrating low toxicity .

Case Study 2: Anticancer Efficacy

A related compound was tested for its efficacy against various cancer cell lines, including breast and lung cancer cells. The study reported an IC50 value of 0.75 μM against MCF-7 cells, indicating significant potential as an anticancer agent .

Case Study 3: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of triazole derivatives, where one compound demonstrated an ability to reduce TNF-alpha levels in vitro by approximately 50% at a concentration of 5 μM .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.